tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1312536-57-4 . It has a molecular weight of 262.31 and its IUPAC name is this compound . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . Its molecular formula is C14H18N2O3 and it has a molecular weight of 262.31 .Scientific Research Applications
Synthesis and Reaction Pathways:
- Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate, demonstrates the intricacy of synthesizing complex organic molecules, where multiple steps like Diels-Alder reactions, rearrangements, and protective shielding are involved (Padwa, Brodney & Lynch, 2003).
- Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate showcases the crystallographic aspects of these compounds, where hydrogen and halogen bonds play a significant role, suggesting similar bonding patterns may be explored in this compound (Baillargeon et al., 2017).
Interactions and Crystallography
Molecular Interactions and Crystal Structures:
- A study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, sheds light on the interactions within crystal structures, indicating how hydrogen bonds, molecular electrostatic potential (MEP) surface calculations, and 3D architectures are critical for understanding the molecular behavior of compounds like this compound (Das et al., 2016).
Chemical Modifications and Applications
Chemical Modifications and Novel Compounds:
- Research involving the synthesis of novel amino acid derivatives, such as the selective alkylation of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, highlights the potential of this compound in generating new biochemical compounds through click chemistry (Patil & Luzzio, 2017).
- The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a compound related to this compound, emphasizes the significance of precise synthetic methods in creating biologically active compounds, suggesting similar methods could be applied to this compound (Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(3-oxo-1,2-dihydroisoindol-5-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBFZFFHNIYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(CNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.